molecular formula C15H14F2N4O3 B2915152 (E)-3-(2,5-difluorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide CAS No. 2035019-42-0

(E)-3-(2,5-difluorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide

Cat. No. B2915152
CAS RN: 2035019-42-0
M. Wt: 336.299
InChI Key: SROUYHONNNTXTG-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(2,5-difluorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide” is a chemical compound with the molecular formula C15H14F2N4O3 . It appears to contain an acrylamide group attached to a 2,5-difluorophenyl group and a 4,6-dimethoxy-1,3,5-triazin-2-yl group .

Scientific Research Applications

Acrylamide in Scientific Research

Acrylamide Formation and Detection
Acrylamide, a compound formed in food through the Maillard reaction, has been extensively studied due to its neurotoxic and potential carcinogenic effects. Research has focused on understanding its formation mechanisms, especially in heat-treated foods like potato chips and coffee, and developing detection methods such as LC-MS/MS and GC-MS for its quantification. Innovations in rapid detection techniques, including biosensing and ELISA, have been explored to facilitate real-time monitoring of acrylamide levels in food processing environments (Hu et al., 2015; Michalak et al., 2020).

Mitigation Strategies in Food Processing
Mitigation of acrylamide formation has been a critical area of research, with studies investigating various strategies such as modifying cooking methods, exploring the role of antioxidants, and utilizing asparaginase enzyme. Probiotics, specifically strains of Lactobacillus, have been proposed as a novel approach to reduce acrylamide content in foods, leveraging their metabolic activities to alter precursor availability or directly bind to acrylamide (Khorshidian et al., 2020).

Environmental and Health Implications
Beyond food science, acrylamide research also encompasses environmental studies, particularly its role in polymer-based industrial applications and the potential health risks associated with occupational exposure. Studies have examined the degradation and fate of polyacrylamide-based flocculants in water systems, highlighting concerns about acrylamide monomer residues and their ecological impacts (Guézennec et al., 2015).

Coordination Chemistry
Acrylamide's role extends into the realm of chemistry, where its coordination behavior with various metals has been explored for potential applications in catalysis and material science. The versatility of acrylamide as a ligand has been highlighted, with research focusing on its interactions with transition metals and the implications for designing new compounds with specific properties (Girma et al., 2005).

properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O3/c1-23-14-19-12(20-15(21-14)24-2)8-18-13(22)6-3-9-7-10(16)4-5-11(9)17/h3-7H,8H2,1-2H3,(H,18,22)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROUYHONNNTXTG-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C=CC2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)CNC(=O)/C=C/C2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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